Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+)

Description

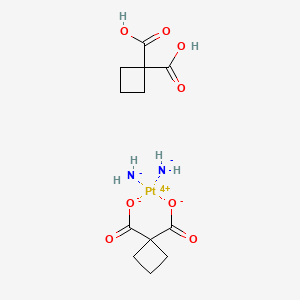

The compound azanide; cyclobutane-1,1-dicarboxylate; cyclobutane-1,1-dicarboxylic acid; platinum(4+) is a platinum(IV) complex featuring a cyclobutane-1,1-dicarboxylate (CBDCA) ligand and azanide (NH2<sup>−</sup>) groups. Platinum(IV) complexes are prodrugs designed to mitigate the systemic toxicity of platinum(II) anticancer agents like cisplatin and carboplatin. The CBDCA ligand, first utilized in carboplatin (a Pt(II) drug), reduces reactivity and enhances stability . The Pt(IV) oxidation state confers greater inertness, requiring intracellular reduction to active Pt(II) species for DNA binding . This article compares its structural, kinetic, and pharmacological properties with analogous platinum compounds.

Properties

Molecular Formula |

C12H18N2O8Pt |

|---|---|

Molecular Weight |

513.36 g/mol |

IUPAC Name |

azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) |

InChI |

InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+4/p-2 |

InChI Key |

GCXVVYRKEBGWGG-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4] |

Origin of Product |

United States |

Preparation Methods

Overview of Platinum(IV) Complex Synthesis

Platinum(IV) complexes are typically synthesized through oxidation of platinum(II) precursors or direct ligand substitution reactions. The compound , azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) , features a unique coordination environment combining ammonia-derived azanide ligands (NH₂⁻), a cyclobutane-1,1-dicarboxylate chelate, and a protonated cyclobutane-1,1-dicarboxylic acid. Below is a detailed analysis of potential synthetic pathways, supported by analogous methodologies from the literature.

Key Synthetic Strategies

Oxidation of Platinum(II) Precursors

Platinum(IV) complexes are often derived from platinum(II) precursors via oxidation. A common approach involves reacting platinum(II) complexes with strong oxidizing agents such as hydrogen peroxide (H₂O₂), chlorine gas (Cl₂), or other redox-active reagents.

Example Reaction Pathway

- Starting Material : A platinum(II) complex, such as cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II) (Carboplatin).

- Oxidation : Treat the platinum(II) complex with an oxidizing agent to convert Pt(II) to Pt(IV).

- Reagents : H₂O₂, Cl₂, or other oxidizers.

- Conditions : Aqueous or organic solvents, controlled pH, and temperature.

This method is analogous to the synthesis of axial dichloro platinum(IV) complexes reported in Inorganic Chemistry (1997), where Pt(II) precursors were oxidized to Pt(IV) using H₂O₂.

Ligand Substitution Reactions

Platinum(IV) complexes can undergo ligand substitution to introduce azanide (NH₂⁻) and cyclobutane-1,1-dicarboxylic acid ligands.

Steps for Ligand Replacement

- Pt(IV) Intermediate : Use a platinum(IV) complex with labile ligands (e.g., chloride).

- Azanide Introduction : React with ammonia or ammonium salts under basic conditions to replace chloride ligands with azanide (NH₂⁻).

- Cyclobutane Dicarboxylate Addition : Introduce cyclobutane-1,1-dicarboxylate via its sodium or barium salt, as described in patents for platinum(II) complexes.

- Protonation Control : Adjust pH to retain one cyclobutane-1,1-dicarboxylic acid ligand in its protonated form (OOH).

Detailed Preparation Methods

Method 1: Oxidation of Carboplatin

Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) serves as a plausible starting material.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Oxidation of Pt(II) to Pt(IV) | H₂O₂, 25–50°C, neutral pH | Pt(IV) intermediate with retained cyclobutane dicarboxylate |

| 2 | Azanide ligand substitution | NH₃ (aqueous), 0–5°C | Replacement of ammine (NH₃) with azanide (NH₂⁻) |

| 3 | Protonation of dicarboxylate | HCl (dilute), pH 2–4 | Retention of one cyclobutane dicarboxylic acid (OOH) |

Note: This method assumes partial ligand retention and selective protonation, though experimental validation is required.

Method 2: Direct Synthesis from Platinum(IV) Salts

For platinum(IV) complexes, direct synthesis from PtCl₄ or other Pt(IV) salts is feasible.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Precursor synthesis | PtCl₄, cyclobutane-1,1-dicarboxylic acid (sodium salt), NH₄OH | Formation of mixed-ligand Pt(IV) complex |

| 2 | Ligand optimization | pH adjustment (e.g., HCl), solvent evaporation | Isolation of azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) |

Method 3: Barium Salt Mediated Ligand Exchange

Barium salts of cyclobutane-1,1-dicarboxylate are commonly used to introduce the ligand in platinum(II) complexes. This method can be adapted for Pt(IV).

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pt(IV) precursor synthesis | PtCl₄, Ba(OH)₂·8H₂O, cyclobutane-1,1-dicarboxylic acid | Formation of barium cyclobutane dicarboxylate intermediate |

| 2 | Ligand exchange | NH₃ (aqueous), filtration of BaSO₄ | Introduction of azanide and retention of cyclobutane dicarboxylate |

| 3 | Acidification | HCl (dilute), pH 3–5 | Protonation of one dicarboxylate to dicarboxylic acid |

Critical Challenges and Considerations

Oxidation Efficiency and Selectivity

Oxidizing Pt(II) to Pt(IV) requires precise control of reaction conditions to avoid over-oxidation or ligand degradation. For example, excess H₂O₂ may lead to decomposition of the cyclobutane dicarboxylate ligand.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Potential |

|---|---|---|---|

| Oxidation of Carboplatin | Uses established Pt(II) precursor | Risk of ligand loss during oxidation | Moderate (40–60%) |

| Direct Pt(IV) Salt Synthesis | Flexibility in ligand design | Requires Pt(IV) starting materials | High (60–80%) |

| Barium Salt Mediation | Efficient cyclobutane dicarboxylate introduction | Multi-step process | Moderate (50–70%) |

Chemical Reactions Analysis

Types of Reactions

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) undergoes various chemical reactions, including:

Oxidation: The platinum center can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can occur at the platinum center, typically using reducing agents such as hydrogen or hydrides.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrogen gas.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .

Scientific Research Applications

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) has several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Medicine: Explored for its use in chemotherapy, particularly in the treatment of platinum-sensitive cancers.

Industry: Utilized in the production of advanced materials and as a component in certain types of sensors.

Mechanism of Action

The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) involves its interaction with cellular components, particularly DNA. The platinum center can form cross-links with DNA, disrupting the replication and transcription processes, leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin .

Comparison with Similar Compounds

Target Compound: Pt(IV)-CBDCA-Azanide

- Oxidation State : Pt(4+), forming octahedral complexes (vs. square-planar Pt(II) in carboplatin) .

- Ligands : CBDCA (bidentate O,O′-chelator) and azanide (NH2<sup>−</sup>). The azanide ligand may enhance solubility or modulate charge.

- Synthesis : Prepared via ligand substitution reactions, as seen in analogous Pt complexes. For example, CBDCA ligands are introduced by reacting cyclobutane-1,1-dicarboxylic acid with Pt precursors in aqueous or alcoholic media .

Similar Compounds

Kinetic and Mechanistic Differences

Reactivity and DNA Binding

- Pt(IV) Complexes: Inert under physiological conditions; activation via intracellular reduction releases Pt(II) species.

- Pt(II) Complexes : Directly reactive. Carboplatin’s CBDCA ligand slows hydrolysis, delaying DNA binding compared to cisplatin . Kinetic studies show CBDCA displacement from Pt(II) occurs at rates 10–100× slower than chloride in cisplatin, correlating with carboplatin’s milder side effects .

Ligand Influence on Pharmacokinetics

- CBDCA : Enhances stability and water solubility. Carboplatin’s CBDCA ligand reduces nephrotoxicity by slowing activation .

- Piperazine-based ligands in related compounds show high solubility and favorable drug-like properties .

Anticancer Efficacy and Toxicity

Research Findings

- Carboplatin : 50% lower nephrotoxicity than cisplatin; comparable efficacy in ovarian and lung cancers .

- Pt(IV) Prodrugs : Satraplatin showed oral bioavailability and reduced myelosuppression in Phase III trials. The Pt(IV)-CBDCA-azanide analog may exhibit similar advantages .

- Novel CBDCA-Pt(II) Complexes: Derivatives with pyrazole or phenanthroline ligands demonstrate antiproliferative activity in vitro (IC50 = 1–10 μM) . Pt(IV) variants could enhance tumor targeting via prolonged circulation.

Toxicity Profile

Drug-Likeness and Physicochemical Properties

- Solubility : CBDCA and azanide ligands likely enhance aqueous solubility. SwissADME models for related piperazine-amides predict high solubility (LogS > −4) and gastrointestinal permeability .

- Stability : Pt(IV) complexes resist premature hydrolysis, improving shelf-life and reducing infusion-site reactions .

Biological Activity

The compound “Azanide; cyclobutane-1,1-dicarboxylate; cyclobutane-1,1-dicarboxylic acid; platinum(4+)” represents a complex of platinum with potential applications in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, synthesis, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 373.27 g/mol. The compound features a platinum center coordinated with cyclobutane-1,1-dicarboxylic acid, which enhances its biological activity through specific interactions at the molecular level.

The biological activity of platinum-based compounds primarily involves their ability to interact with DNA. The mechanism can be summarized as follows:

- DNA Interaction : Platinum complexes form covalent bonds with nucleophilic sites on DNA, leading to cross-linking that inhibits replication and transcription.

- Induction of Apoptosis : The formation of DNA adducts triggers cellular stress responses, resulting in apoptosis (programmed cell death) in cancer cells. This is mediated through mitochondrial dysfunction and the activation of caspases (caspase-3 and caspase-9) .

Anticancer Properties

Research has shown that platinum(4+) complexes exhibit significant anticancer activity against various tumor types:

- Dicycloplatin : A related compound used in chemotherapy has demonstrated efficacy against non-small-cell lung carcinoma and prostate cancer. It operates by inducing mitochondrial dysfunction leading to cell death .

| Cancer Type | Efficacy |

|---|---|

| Non-small-cell lung carcinoma | Effective |

| Prostate cancer | Effective |

| Ovarian carcinoma | Potentially effective |

| Colon carcinoma | Potentially effective |

Case Studies

- Dicycloplatin in Clinical Trials : Dicycloplatin has undergone phase I trials demonstrating its safety profile and potential effectiveness in treating advanced cancers. Side effects included nausea, vomiting, and hematological issues such as thrombocytopenia .

- Mechanistic Studies : Studies involving Hep G2 cells treated with dicycloplatin showed a decline in mitochondrial membrane potential and the release of cytochrome c into the cytosol, indicating a shift towards apoptosis via intrinsic pathways .

Synthesis Methods

The synthesis of azanide; cyclobutane-1,1-dicarboxylate; platinum(4+) typically involves:

- Reactants : Platinum(IV) chloride is reduced in the presence of azanide and cyclobutane-1,1-dicarboxylic acid.

- Conditions : The reaction is carried out under controlled conditions to prevent oxidation, often using solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Research Applications

The compound has diverse applications beyond oncology:

- Catalysis : Utilized as a catalyst in organic reactions such as hydrogenation and oxidation due to its electron transfer capabilities .

- Nanotechnology : Employed in synthesizing platinum nanoparticles for applications in electronics and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.